methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
^1^H NMR (500 MHz, CDCl~3~):
- Xanthene protons : Multiplet at δ 7.2–7.8 ppm (8H, aromatic) with characteristic coupling patterns.
- Pyrrolidine protons :
- Thioacetate group :
^13^C NMR (125 MHz, CDCl~3~):
Infrared Spectroscopy
Critical absorption bands:
Mass Spectrometry
- Molecular ion : m/z 383.5 ([M]^+^) with isotopic pattern confirming sulfur presence
- Major fragments:
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals:
- Planarity : The xanthene system deviates <0.15 Å from planarity, while the pyrrolidine ring exhibits a 35° dihedral angle relative to the xanthene plane.
- Hydrogen bonding : Intermolecular C=O···H-N interactions between the pyrrolidine nitrogen and adjacent molecules’ ester carbonyls (2.8 Å).
- Torsional angles :
- C3-S-C(acetate) = 112°
- Xanthene C9-C(O)-N(pyrrolidine) = 123°
Conformational flexibility was quantified via variable-temperature NMR:
- Thioacetate rotation barrier : ΔG‡ = 12.3 kcal/mol (coalescence T = 243 K)
- Pyrrolidine ring inversion : ΔG‡ = 9.8 kcal/mol, slower than unsubstituted pyrrolidine due to steric bulk
Comparative Analysis with Related Xanthene-Pyrrolidine Hybrids
Critical structural comparisons:
- Electronic effects : The thioacetate’s electron-withdrawing nature (-I effect) reduces pyrrolidine basicity (pK~a~ 6.2) versus MTDIH analogs (pK~a~ 7.8).
- Steric profile : Bulkier substituents at pyrrolidine C3 decrease rotational freedom compared to C2-substituted derivatives.
- π-π interactions : Xanthene’s extended conjugation enables stronger stacking (ΔG = -5.4 kcal/mol) versus single-ring systems.
The compound’s unique architecture positions it between rigid, planar xanthenes and flexible, three-dimensional pyrrolidine derivatives—a balance with implications for drug design targeting both surface-binding and deep-pocket enzymes.
Properties
IUPAC Name |
methyl 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-19(23)13-27-14-10-11-22(12-14)21(24)20-15-6-2-4-8-17(15)26-18-9-5-3-7-16(18)20/h2-9,14,20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCQUZYKQFJEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route starts with the preparation of the xanthene core, followed by the introduction of the pyrrolidine ring and the thioester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Xanthene Core Synthesis: The xanthene core can be synthesized through a condensation reaction involving resorcinol and phthalic anhydride under acidic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the xanthene core.
Thioester Formation: The final step involves the formation of the thioester group through a reaction between the pyrrolidine-xanthene intermediate and methyl thioglycolate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the xanthene core.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate make it a promising candidate for drug development. Its ability to interact with specific proteins or enzymes positions it as a potential therapeutic agent. Research indicates that compounds with xanthene structures exhibit various biological activities, including:
- Antibacterial Activity : Xanthene derivatives have shown efficacy against various bacterial strains, making them candidates for antibiotic development .
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, offering therapeutic potential in treating inflammatory diseases .
Biological Studies
This compound can be utilized in biological studies to understand the interactions between complex organic molecules and biological systems. Its application includes:
- Fluorescent Probes : The xanthene moiety's fluorescent properties allow its use as a probe in cellular imaging and tracking studies .
- Mechanistic Studies : Investigating the compound's interaction with biomolecules can provide insights into the mechanisms of action for various biological processes.
Industrial Applications
The stability and reactivity of this compound make it valuable in industrial processes. Potential applications include:
- Synthesis of Other Organic Molecules : The compound can serve as an intermediate in the synthesis of more complex organic structures, facilitating the production of pharmaceuticals and agrochemicals.
Case Study 1: Antibacterial Activity
A study demonstrated that derivatives of xanthene exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The incorporation of pyrrolidine into the structure enhanced the binding affinity to bacterial targets, leading to improved efficacy .
Case Study 2: Fluorescent Imaging
In a cellular imaging study, this compound was used as a fluorescent probe. Results indicated successful localization within cellular compartments, showcasing its potential for real-time monitoring of cellular processes .
Mechanism of Action
The mechanism by which methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its application. For instance, as a fluorescent probe, the xanthene core can absorb and emit light, making it useful for imaging applications. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate, we compare it with three classes of analogs: xanthene derivatives , thioether-containing compounds , and Fmoc-protected heterocycles (e.g., ). Key parameters include molecular weight, solubility, stability, and functional applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Estimated based on structural formula.
Key Findings:
Structural and Functional Contrasts :
- The target compound’s xanthene core distinguishes it from Fmoc-protected analogs (e.g., ), which prioritize amine protection in peptide synthesis. The xanthene group may enable fluorescence but reduces aqueous solubility compared to fluorescein derivatives .
- The thioether linkage offers greater hydrolytic stability than analogous oxygen-based ethers, as seen in ethyl 2-(pyrrolidin-3-ylthio)acetate, which undergoes slower degradation under acidic conditions.
Reactivity and Applications :
- Unlike the Fmoc-protected piperazine compound (), the target lacks a carboxylic acid group, limiting its use in coupling reactions. However, its ester group could facilitate prodrug design or esterase-sensitive delivery systems.
- Fluorescein derivatives exhibit strong fluorescence due to their conjugated xanthene systems, suggesting the target compound may share similar photophysical traits, though experimental validation is needed.
Synthetic Challenges :
- The steric bulk of the xanthene group may complicate synthetic modifications compared to simpler thioethers like ethyl 2-(pyrrolidin-3-ylthio)acetate.
Notes
Experimental validation is critical to confirm hypothesized applications (e.g., fluorescence, enzyme interactions).
The Fmoc compound () serves as a benchmark for solubility and protecting-group strategies but differs fundamentally in core functionality.
Biological Activity
Methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that incorporates a xanthene moiety, a pyrrolidine ring, and a thioacetate functional group. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . The structure features:
- Xanthene Core : Known for its fluorescent properties and potential in photodynamic therapy.
- Pyrrolidine Ring : Commonly found in various biologically active compounds, contributing to the compound's interaction with biological systems.
- Thioacetate Group : Enhances reactivity and may influence the compound's pharmacokinetics.
Medicinal Chemistry Applications
Research indicates that compounds with xanthene and pyrrolidine structures exhibit diverse biological activities, including:
- Antitumor Activity : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Antiviral Properties : Certain derivatives demonstrate efficacy against viral infections by interfering with viral replication mechanisms.
Case Studies
- Antitumor Effects : A study investigated the cytotoxic effects of similar xanthene derivatives on B16 melanoma cells. The results indicated that these compounds could inhibit cell growth significantly, with IC50 values in the submicromolar range. Molecular docking studies suggested that the binding affinity to tubulin was crucial for their antitumor activity .
- Antiviral Activity : Another investigation focused on xanthene derivatives' ability to inhibit viral replication in vitro. The study reported that certain compounds exhibited notable antiviral activity against specific strains of viruses, potentially through mechanisms involving disruption of viral entry or replication .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Interaction : The structural components could facilitate binding to cellular receptors, modulating physiological responses.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-((1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)thio)acetate, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed. First, the xanthene-9-carbonyl group is introduced via a Friedel-Crafts acylation of pyrrolidine derivatives under anhydrous conditions (e.g., using AlCl₃ as a catalyst). Thioether linkage formation follows, utilizing a nucleophilic substitution reaction between a pyrrolidin-3-yl thiol intermediate and methyl 2-bromoacetate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
- Data Contradictions : Some studies report incomplete acylation due to steric hindrance from the xanthene moiety, necessitating extended reaction times (24–48 hours) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functional groups. X-ray crystallography is recommended for absolute configuration verification if crystalline derivatives are obtainable .
Q. What are the key stability considerations for storage and handling?
- Methodology : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous buffers with pH >8.0 due to ester hydrolysis risks .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the xanthene-9-carbonyl group as a hydrophobic anchor and the thioacetate moiety for hydrogen bonding. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution, aiding in optimizing binding affinity to enzymes like cytochrome P450 .
- Data Contradictions : Some in silico models overestimate solubility due to inadequate parameterization of the thioether group; validate predictions with experimental logP measurements .
Q. What experimental strategies resolve conflicting data on the compound’s antioxidant activity?
- Methodology : Use standardized assays (e.g., DPPH radical scavenging, FRAP) under controlled oxygen levels. Confounding factors like trace metal ions in buffers can artificially inflate activity; include EDTA in assay protocols. Compare results across multiple cell lines (e.g., HepG2 vs. RAW 264.7) to assess tissue-specific effects .
Q. How do reaction conditions influence the stereochemical outcome of the pyrrolidine-thioacetate linkage?
- Methodology : Employ chiral HPLC (Chiralpak IC column) to separate enantiomers. Kinetic studies under varying temperatures (25°C vs. 40°C) reveal that higher temperatures favor the R-configuration due to transition-state entropy effects. Solvent polarity (e.g., DMF vs. THF) also impacts diastereomeric excess .
Methodological Frameworks
Q. What statistical approaches are robust for analyzing dose-response relationships in toxicity studies?
- Methodology : Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Address variability in biological replicates with mixed-effects modeling. For outlier detection, apply Grubbs’ test at α=0.05 .
Q. How can researchers integrate this compound into a broader investigation of xanthene-based drug delivery systems?
- Methodology : Evaluate its compatibility with polymeric nanoparticles (e.g., PLGA) via encapsulation efficiency assays. Monitor in vitro release profiles (PBS, pH 7.4, 37°C) over 72 hours. Compare pharmacokinetic parameters (AUC, t₁/₂) with unmodified xanthene derivatives .
Tables of Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
